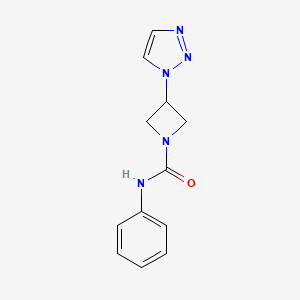

N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide” is a compound that contains a 1H-1,2,3-triazole moiety . 1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis

The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable . They exhibit acceptable densities and optimal oxygen balance . The IR absorption spectra were characterized by the presence of two signals for C=O groups .Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that azetidine derivatives, including structures related to N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide, possess significant antimicrobial and antifungal properties. For instance, Sharma et al. (2012) synthesized a series of azetidinone derivatives and evaluated them for antibacterial, antifungal, and antitubercular activities, displaying acceptable activities across a range of pathogens. Similarly, Abdel‐Aziz et al. (2008) developed novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety, which exhibited moderate effects against bacterial and fungal species. Another study by Samadhiya et al. (2013) on azetidinone derivatives of 2-amino-5-nitrothiazole highlighted their medicinal importance by showcasing their antibacterial, antifungal, and anti-inflammatory activities (Sharma et al., 2012; Abdel‐Aziz et al., 2008; Samadhiya et al., 2013).

Anticancer and Antiproliferative Effects

Compounds bearing the triazole and azetidine moieties have also been investigated for their potential anticancer and antiproliferative effects. Pokhodylo et al. (2021) synthesized a series of 1H-1,2,3-triazole-4-carboxamides that demonstrated selective antibacterial effect and significant impact against pathogenic yeast, suggesting their utility in developing new antimicrobial strategies with potential applications in cancer research. Szabó et al. (2016) reported on the synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides, evaluating their antiproliferative activity against human cancer cell lines, with some derivatives showing activities comparable to the reference agent cisplatin, highlighting their potential in cancer therapy (Pokhodylo et al., 2021; Szabó et al., 2016).

Synthetic and Medicinal Chemistry

The versatility of this compound derivatives extends into synthetic and medicinal chemistry, where they serve as key intermediates in the synthesis of more complex molecules. The ability to modify the triazole and azetidine cores provides a pathway for the creation of compounds with tailored pharmacological profiles, useful in the development of new drugs and therapeutic agents. This is evidenced by research into multicomponent synthesis protocols, enabling the efficient creation of combinatorial libraries for drug discovery (Pokhodylo et al., 2009).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been shown to interact with tubulin . Tubulin is a globular protein that polymerizes into microtubules, essential components of the cell’s cytoskeleton that play a crucial role in cell division.

Mode of Action

Similar compounds have been shown to inhibit tubulin polymerization . This inhibition disrupts the formation of the mitotic spindle, which is necessary for cell division, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell cycle, particularly the transition from the g2 to the m phase . This disruption can lead to apoptosis, or programmed cell death .

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells . This is likely due to the disruption of the cell cycle caused by the inhibition of tubulin polymerization .

Future Directions

properties

IUPAC Name |

N-phenyl-3-(triazol-1-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O/c18-12(14-10-4-2-1-3-5-10)16-8-11(9-16)17-7-6-13-15-17/h1-7,11H,8-9H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNHZZUVDLBNOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CC=C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-8-((4-(tert-butyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2810354.png)

![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)

![Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B2810361.png)

![4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde](/img/structure/B2810364.png)

![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2810365.png)

![3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2810366.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2810375.png)